molecular formula C9H11IO B3045059 2-Iodo-5-isopropylphenol CAS No. 1017608-23-9

2-Iodo-5-isopropylphenol

Cat. No. B3045059
M. Wt: 262.09
InChI Key: FSOJEWSMQWKEMS-UHFFFAOYSA-N
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Patent
US08691855B2

Procedure details

A mixture of 3-isopropylphenol (670 mg, 4.92 mmol), KIO3 (210 mg, 0.98 mmol), and I2 (500 mg, 1.97 mmol) in acetic acid was stirred for 3 days at room temperature. The solvent was removed at reduced pressure. The residue was diluted with Et2O and washed with aq. NaHCO3, aq. Na2S2O3, and brine. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified with flash column chromatography to give the title compound (830 mg, 64%).
Quantity
670 mg
Type
reactant
Reaction Step One
[Compound]
Name
KIO3
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2].[I:11]I>C(O)(=O)C>[I:11][C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][C:6]=1[OH:10]

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
C(C)(C)C=1C=C(C=CC1)O
Name
KIO3
Quantity
210 mg
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with Et2O
WASH
Type
WASH
Details
washed with aq. NaHCO3, aq. Na2S2O3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with flash column chromatography

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
IC1=C(C=C(C=C1)C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 160.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.